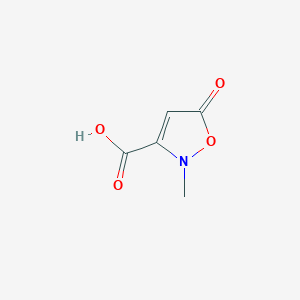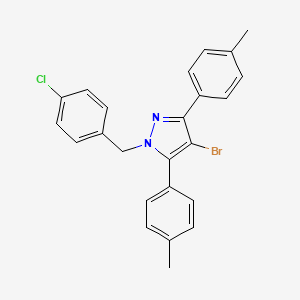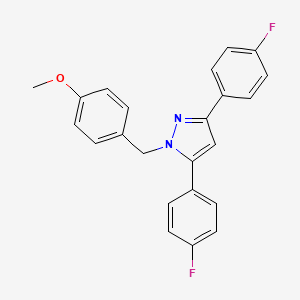
2-Methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylic acid is a heterocyclic compound with significant importance in organic chemistry. This compound features a unique structure that includes an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The presence of both a ketone and a carboxylic acid functional group makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 2-methyl-3-oxobutanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium, and the product is isolated by acidification and subsequent crystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products:
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Esters or amides depending on the reactants used.
Scientific Research Applications
2-Methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is explored for its potential in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 2-Methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The compound’s unique structure allows it to participate in various biochemical pathways, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
- 2-Methyl-5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid
- 2-Methyl-5-oxo-2,5-dihydro-1,2,4-triazole-3-carboxylic acid
- 2-Methyl-5-oxo-2,5-dihydro-1,2,3-oxadiazole-3-carboxylic acid
Comparison: While these compounds share similar structural features, such as the presence of an oxazole or related ring system, 2-Methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylic acid is unique due to its specific ring structure and functional groups. This uniqueness imparts distinct chemical reactivity and biological activity, making it a compound of interest in various research fields.
Properties
Molecular Formula |
C5H5NO4 |
|---|---|
Molecular Weight |
143.10 g/mol |
IUPAC Name |
2-methyl-5-oxo-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C5H5NO4/c1-6-3(5(8)9)2-4(7)10-6/h2H,1H3,(H,8,9) |
InChI Key |
ZGABKISIUGAHOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N,N'-bis[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-1H-pyrazole-3,5-dicarboxamide](/img/structure/B10913233.png)
![6-(1,3-benzodioxol-5-yl)-N-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913243.png)
![2-Allyl-5-(3,4-dimethoxyphenyl)-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one](/img/structure/B10913248.png)

![N-[2-(dimethylamino)ethyl]-3-(2-fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913256.png)

![3-(4-fluorophenyl)-6-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913276.png)
![2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10913282.png)

![N-(3,5-dimethylphenyl)-1-{1-[(3,5-dimethylphenyl)amino]-1-oxopropan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B10913295.png)

![1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine](/img/structure/B10913303.png)
![1-ethyl-3-methyl-6-(4-methylphenyl)-N-(1-propyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913308.png)

